molecular formula C13H19NO4 B1596084 Ethyl 3-(3-ethoxy-3-oxopropyl)-5-methyl-1h-pyrrole-2-carboxylate CAS No. 40515-75-1

Ethyl 3-(3-ethoxy-3-oxopropyl)-5-methyl-1h-pyrrole-2-carboxylate

Cat. No. B1596084
CAS RN: 40515-75-1
M. Wt: 253.29 g/mol
InChI Key: OTGFBIQHQGYXLE-UHFFFAOYSA-N
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Description

Ethyl 3-(3-ethoxy-3-oxopropyl)-5-methyl-1h-pyrrole-2-carboxylate, also known as EMPC, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. EMPC is a pyrrole derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Scientific Research Applications

Reaction Mechanisms and Synthetic Applications

  • Selective Formation of Pyrazoles : Ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate reacts with substituted hydrazines in various solvents to yield mixtures of regioisomeric 3- and 5-substituted pyrazoles. Conditions for selective formation of 1-aryl(alkyl)-5-(5-ethoxycarbonyl-2,4-dimethyl-1H-pyrrol-3-yl)-1H-pyrazoles have been identified, showcasing the compound's utility in targeted synthesis (Mikhed’kina et al., 2009).

  • [4 + 2] Annulation Processes : Ethyl 2-methyl-2,3-butadienoate, functioning as a 1,4-dipole synthon, undergoes [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst. This reaction forms ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with complete regioselectivity and excellent yields, demonstrating the compound's role in facilitating complex cycloaddition reactions (Zhu et al., 2003).

  • Claisen-Type Acylations : Ethyl 2-aryl-4,5-dihydro-5-oxopyrrole-3-carboxylates undergo reactions with esters or acyl halides in the presence of a strong base to produce 4-acyl derivatives. These derivatives can be cyclised to form 3,6-disubstituted 1H-furo[3,4-c]pyrrolediones, leading to novel N,N′-disubstituted diketopyrrolopyrrole (DPP) derivatives. This showcases the compound's utility in Claisen-type acylations and the synthesis of pigments and dyes (Morton et al., 2005).

  • Synthesis of Pyrroloquinoline Derivatives : Ethyl 3H-pyrrolo[2,3-c]quinoline-2-carboxylates are synthesized via condensation of ethyl azidoacetate with 4-formylquinolines. This methodology is applicable in generating 2,2'-bis(ethoxycarbonyl)-4,4'-bi-3H-pyrrolo[2,3-c]-quinoline and 1,4-bis(2-ethoxycarbonyl)-3H-pyrrolo[2,3-c]quinolin-4-yl benzene, demonstrating the compound's utility in heterocyclic chemistry (Molina et al., 1993).

  • Microwave-Assisted Synthesis : Ethyl 3,5-diaryl-1H-pyrrole-2-carboxylates are synthesized from ethyl 2-nitro-5-oxo-3,5-diarylpentanoates by treatment with triethylphosphite under microwave irradiation. This method offers a rapid and efficient route to synthesize pyrrole derivatives, highlighting the adaptability of ethyl 3-(3-ethoxy-3-oxopropyl)-5-methyl-1H-pyrrole-2-carboxylate in modern synthetic methodologies (Khajuria et al., 2013).

properties

IUPAC Name

ethyl 3-(3-ethoxy-3-oxopropyl)-5-methyl-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4/c1-4-17-11(15)7-6-10-8-9(3)14-12(10)13(16)18-5-2/h8,14H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTGFBIQHQGYXLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(NC(=C1)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40303188
Record name Ethyl 3-(3-ethoxy-3-oxopropyl)-5-methyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40303188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(3-ethoxy-3-oxopropyl)-5-methyl-1h-pyrrole-2-carboxylate

CAS RN

40515-75-1
Record name 40515-75-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157284
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 3-(3-ethoxy-3-oxopropyl)-5-methyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40303188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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